benzyl 1H-indole-6-carboxylate
Overview
Description
Benzyl 1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Inhibition of Cholinesterases
Benzyl substituted amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated for their potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds displayed moderate potency, with one derivative showing weak, non-selective inhibitory activity (Jakubowska et al., 2012).
2. Synthesis of Hydroxyindole Carboxylic Acids
The synthesis process for hydroxyindole-3-carboxylic acids, starting from corresponding benzyloxyindoles, has been established. This process involves the conversion of benzyloxyindoles to their 1- and 3-carbethoxy derivatives and subsequent alkaline hydrolysis and debenzylation (Marchelli, Hutzinger, & Heacock, 1969).
3. Synthesis of Ellipticine Derivatives
1-Benzylindole-2,3-dicarboxylic anhydride has been utilized in the synthesis of 3-methoxyellipticine and ellipticine, important in cancer research. This involves a reaction with 2,4,6-trimethoxypyridine and selective demethylation (Miki et al., 2005).
4. Carboxylation with CO2
Lewis acid-mediated carboxylation of arenes with CO2 has been applied to 1-substituted indoles, using dialkylaluminum chlorides. This technique yields indole-3-carboxylic acids and demonstrates the potential for carboxylation in organic synthesis (Nemoto et al., 2009).
5. Inhibitory Activities Against Pyricularia Oryzae
Furfuryl 6-benzyloxy-1H-indole-2-carboxylate derivatives have been synthesized and shown to have significant inhibitory activities against Pyricularia oryzae, a plant pathogen. This research could have implications for agricultural disease management (Ren, 2007).
6. Synthesis of 3-Amino-1H-Indole-2-Carboxylates
A new methodology for synthesizing 3-amino-1H-indole-2-carboxylates has been developed. This process, which involves the transformation of 2-aminobenzonitriles, demonstrates good functional group tolerance and could have applications in the synthesis of complex organic compounds (Harjani et al., 2014).
Properties
IUPAC Name |
benzyl 1H-indole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPVAGIGKHOSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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